Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Overview
Description
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it valuable in various fields like pharmaceuticals. The molecular formula of this compound is C13H17N2O2•Na, and it has a molecular weight of 256.28 .
Molecular Structure Analysis
The molecular structure of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate consists of a piperidine ring with a carboxylate group at the 4-position and a 2-pyridin-4-ylethyl group at the 1-position . The sodium ion is associated with the carboxylate group .Physical And Chemical Properties Analysis
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate has a molecular weight of 256.28 and a molecular formula of C13H17N2O2•Na . Additional physical and chemical properties are not specified in the search results.Scientific Research Applications
Piperidine and its derivatives have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . For example, treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibited proliferation of HT29 and DLD-1 cells in a dose-based manner .
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- Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
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- Piperidine and its derivatives have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner .
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Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1) Dual Inhibitor
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- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
sodium;1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.Na/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11;/h1-2,6-7,12H,3-5,8-10H2,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPJBBDLCEYEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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